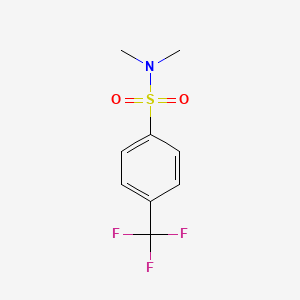![molecular formula C20H19NO4 B2689494 N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-98-9](/img/structure/B2689494.png)
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a carboxamide group and a methoxyphenyl group. Another methoxyphenyl group is attached through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (furan and phenyl rings), ether linkages (from the methoxy groups), and an amide functional group .Chemical Reactions Analysis
The compound, due to the presence of the furan ring, might undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of aromatic rings and polar groups (like the amide and ether groups) could influence its solubility, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Antiprotozoal and Antifungal Agents
Novel imidazo[1,2-a]pyridines and furan derivatives have been explored for their antiprotozoal properties, showing potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds exhibit strong DNA affinities, which is indicative of their potential as therapeutic agents (Ismail et al., 2004).
Bioactive Compounds from Natural Sources
Research into the roots and leaves of Nicotiana tabacum has led to the isolation of new furan-2-carboxylic acids, which displayed significant anti-tobacco mosaic virus (TMV) activities and moderate cytotoxicities against human tumor cell lines (Wu et al., 2018), (Yang et al., 2016).
Metal Complexes and Their Biological Activities
Schiff-base ligands derived from furan compounds have been synthesized and their metal complexes investigated for antimicrobial activities. These studies reveal insights into the structural requirements for biological activity and offer potential pathways for the development of new antimicrobial agents (Ahmed et al., 2013).
Synthetic Applications
The synthesis of various furan derivatives has been explored for their potential in organic chemistry and materials science. These studies include the development of methodologies for constructing furan rings, which are core components in many bioactive compounds and functional materials (McCallum et al., 1988), (Barcock et al., 1994).
Anticancer Activity
Some furan and pyridine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines. These compounds show promise in the development of novel anticancer therapies (Hung et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-6-8-16(9-7-14)24-13-18-10-11-19(25-18)20(22)21-15-4-3-5-17(12-15)23-2/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZFTGCJVMMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

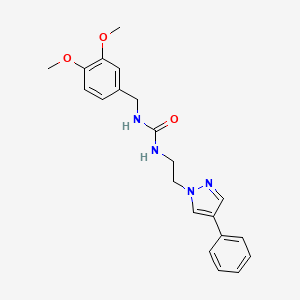

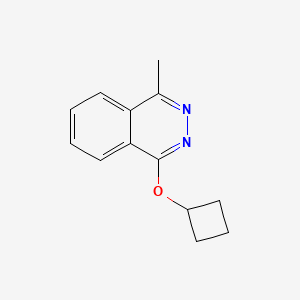



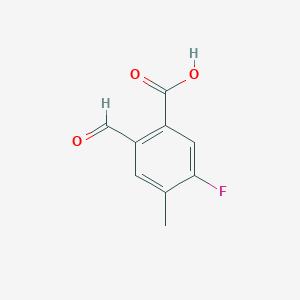
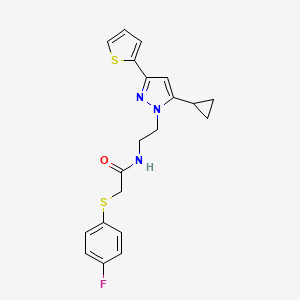
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)
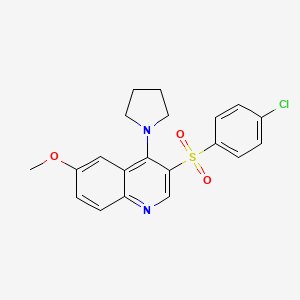
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)
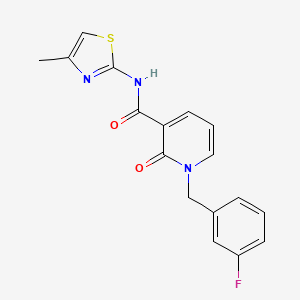
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
